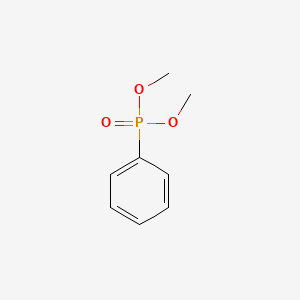

Dimethyl Phenylphosphonate

CAS No.: 2240-41-7

Cat. No.: VC2402586

Molecular Formula: C8H11O3P

Molecular Weight: 186.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2240-41-7 |

|---|---|

| Molecular Formula | C8H11O3P |

| Molecular Weight | 186.14 g/mol |

| IUPAC Name | dimethoxyphosphorylbenzene |

| Standard InChI | InChI=1S/C8H11O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |

| Standard InChI Key | OXDOANYFRLHSML-UHFFFAOYSA-N |

| SMILES | COP(=O)(C1=CC=CC=C1)OC |

| Canonical SMILES | COP(=O)(C1=CC=CC=C1)OC |

Introduction

Physical and Chemical Properties

Dimethyl phenylphosphonate exhibits distinctive physical and chemical properties that make it suitable for its various applications. Table 1 summarizes the key physical and chemical properties of the compound.

Table 1: Physical and Chemical Properties of Dimethyl Phenylphosphonate

The presence of the phenyl group attached to the phosphorus atom contributes significantly to the compound's stability and reactivity patterns. Unlike similar compounds without aromatic substituents, dimethyl phenylphosphonate exhibits enhanced thermal stability while maintaining high reactivity of the phosphonate group .

Synthesis Methods

Several synthetic routes exist for the preparation of dimethyl phenylphosphonate, with the most common approaches involving phosphorylation reactions of suitable phenyl precursors.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction represents one of the most common methods for synthesizing phosphonates, including dimethyl phenylphosphonate. This reaction typically involves the interaction of a trialkyl phosphite with an alkyl halide. For dimethyl phenylphosphonate synthesis, the reaction can be adapted using phenyl halides with appropriate phosphite reagents .

Reaction of Phenylphosphonic Dichloride

Another efficient method involves the reaction of phenylphosphonic dichloride with methanol under basic conditions. This esterification process typically requires catalysis by a base such as sodium hydroxide to facilitate the conversion to the dimethyl ester .

Industrial Production Methods

Industrial production often employs optimized versions of the Michaelis-Arbuzov reaction due to its efficiency and high yield. Continuous flow reactors may be utilized to enhance production rates and scalability for commercial applications .

Chemical Reactions and Reactivity

Dimethyl phenylphosphonate participates in various chemical reactions, making it a versatile compound in organic synthesis.

Hydrolysis

Like other phosphonate esters, dimethyl phenylphosphonate undergoes hydrolysis, especially under basic conditions. While specific hydrolysis data for dimethyl phenylphosphonate is limited in the search results, related compounds like dimethyl phosphonate (DMP) show pH-dependent hydrolysis rates with half-lives ranging from several hours at pH 4 to less than 0.3 hours at pH 9 .

Oxidation and Reduction

Dimethyl phenylphosphonate can undergo oxidation reactions to form phosphonic acid derivatives. Conversely, reduction reactions can convert the phosphonate group to phosphine oxide derivatives. These transformations make it valuable in various synthetic pathways .

Substitution Reactions

Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles, such as amines or alcohols, typically under basic conditions. These reactions expand the synthetic utility of dimethyl phenylphosphonate by allowing for the preparation of various functionalized phosphonate derivatives .

Applications

Flame Retardant Applications

One of the most significant industrial applications of dimethyl phenylphosphonate is as a flame retardant component in polymer formulations. Research has shown that incorporating dimethyl phenylphosphonate into polymer matrices significantly enhances their flame-retardant properties.

A notable application is in polyurethane flame retardant coatings, where phosphorus-containing lactone modified polyesters (PLMPs) are synthesized by polycondensation of dimethyl phenylphosphonate with polycaprolactone, adipic acid, and trimethylolpropane. These PLMPs are then blended with polyisocyanate to create flame-retardant coatings .

Table 2: Flame Retardancy Tests of Coatings with Varying DMPP Content

| Coating Type | DMPP Content | Vertical Burning Test (s) | Horizontal Burning Test |

|---|---|---|---|

| LPUC (control) | 0% | 97 | 178 s |

| PLPUC-10 | 10% | 180 | Self-extinguishing |

| PLPUC-15 | 15% | 301 | Self-extinguishing |

| PLPUC-20 | 20% | Self-extinguishing | Self-extinguishing |

The table demonstrates that coatings with 20% dimethyl phenylphosphonate content exhibited self-extinguishing properties in both vertical and horizontal burning tests, highlighting its effectiveness as a flame retardant .

Similar flame-retardant applications have been explored in other polymer systems, including poly(methyl methacrylate) (PMMA), where combinations of phosphorus compounds like dimethyl methylphosphonate with nitrogen-containing compounds like methacrylamide have shown synergistic flame-retardant effects .

Scientific Research Applications

Dimethyl phenylphosphonate serves as a valuable tool in scientific research across multiple disciplines:

-

Reagent in Organic Synthesis: It functions as a key reagent for synthesizing various phosphorus-containing organic compounds .

-

Substrate in Biochemical Studies: The compound is employed as a substrate in enzyme kinetics investigations and other physiological studies .

-

Organophosphorus Chemistry Studies: It serves as a model compound for investigating the properties and reactions of organophosphorus compounds .

Catalytic Applications

Dimethyl phenylphosphonate and its derivatives have shown promise as catalysts or catalyst components in certain chemical transformations. One notable example is the use of zirconium phenylphosphonate phosphite catalyst for the direct synthesis of dimethyl carbonate from CO₂ and methanol. While this particular application refers to a derivative rather than dimethyl phenylphosphonate itself, it highlights the potential catalytic applications of phenylphosphonate compounds .

Comparison with Similar Compounds

Dimethyl phenylphosphonate belongs to a broader family of organophosphorus compounds, with several structural analogs that share similar properties but differ in key aspects.

Comparison with Dimethyl Methylphosphonate

Dimethyl methylphosphonate (DMMP, CH₃PO(OCH₃)₂) is one of the closest structural analogs, differing only in the replacement of the phenyl group with a methyl group .

Table 4: Comparison Between Dimethyl Phenylphosphonate and Dimethyl Methylphosphonate

| Property | Dimethyl Phenylphosphonate | Dimethyl Methylphosphonate |

|---|---|---|

| Structure | C₈H₁₁O₃P (phenyl group) | C₃H₉O₃P (methyl group) |

| Molecular Weight | 186.15 g/mol | 124.08 g/mol |

| Physical State | Clear liquid | Colorless liquid |

| Primary Applications | Reagent, flame retardant | Flame retardant, chemical weapons precursor |

| Regulatory Status | Not restricted | Schedule 2 chemical (CWC) |

The presence of the phenyl group in dimethyl phenylphosphonate imparts distinct chemical properties compared to the methyl analog, including enhanced stability, different reactivity patterns, and unique applications in organic synthesis .

Recent Research and Future Perspectives

Recent research on dimethyl phenylphosphonate has expanded its applications and deepened our understanding of its properties and potential uses.

Polymer Chemistry Applications

Recent studies have focused on incorporating dimethyl phenylphosphonate into polymer systems to develop flame-retardant materials with enhanced mechanical properties. For example, research has shown that incorporating dimethyl phenylphosphonate into polyester formulations can create materials with both flame retardancy and desirable physical properties. The compound has been explored as a catalyst in polyester polymerization processes , highlighting its multifunctional nature in polymer chemistry.

Synthetic Methodology Development

Ongoing research aims to develop more efficient and environmentally friendly methods for synthesizing dimethyl phenylphosphonate and related compounds. Recent advances include one-step esterification approaches for phosphonic acids with organosilicates, which could potentially be applied to phenylphosphonic acid derivatives .

Emerging Applications

The unique combination of properties offered by dimethyl phenylphosphonate continues to inspire new applications in diverse fields:

-

Green Chemistry: As a potential replacement for more hazardous flame retardants, particularly halogenated compounds.

-

Materials Science: Development of novel functional materials with tailored properties for specific applications.

-

Medicinal Chemistry: Exploration of its derivatives as potential therapeutic agents, building on the observed cytotoxic effects against cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume